molecular formula C17H19NO4S B13346425 Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate CAS No. 1865726-28-8

Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate

Katalognummer: B13346425
CAS-Nummer: 1865726-28-8
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: UKIWRNOAQYPTME-INIZCTEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate is an organic compound with significant interest in various scientific fields. This compound features a benzyl group attached to an amino acid derivative, making it a valuable molecule for research in medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate typically involves the reaction of benzyl bromide with (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

  • Benzyl propanoate
  • Benzyl benzoate
  • Methyl 2-Benzyl-3-phenyl-2-(phenylsulfonyl)propanoate

Comparison: Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate is unique due to its specific amino acid derivative structure, which imparts distinct chemical and biological properties. Unlike simple esters like benzyl propanoate, this compound has a more complex structure that allows for diverse chemical reactions and biological interactions .

Eigenschaften

CAS-Nummer

1865726-28-8

Molekularformel

C17H19NO4S

Molekulargewicht

333.4 g/mol

IUPAC-Name

benzyl (2S)-2-amino-3-(4-methylsulfonylphenyl)propanoate

InChI

InChI=1S/C17H19NO4S/c1-23(20,21)15-9-7-13(8-10-15)11-16(18)17(19)22-12-14-5-3-2-4-6-14/h2-10,16H,11-12,18H2,1H3/t16-/m0/s1

InChI-Schlüssel

UKIWRNOAQYPTME-INIZCTEOSA-N

Isomerische SMILES

CS(=O)(=O)C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)N

Kanonische SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.